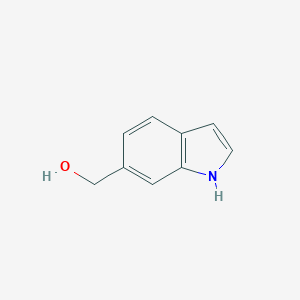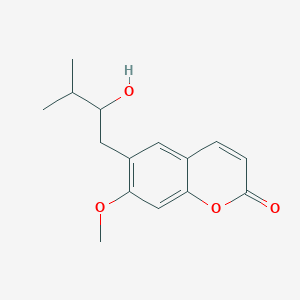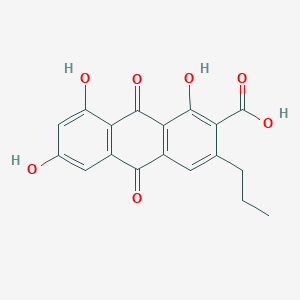![molecular formula C16H19N3 B095046 Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- CAS No. 136-21-0](/img/structure/B95046.png)
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- is a chemical compound that is commonly used in scientific research. This compound is also known as Sudan IV and is a member of the azo dye family. Sudan IV is a red dye that is commonly used in histology and microbiology to stain lipids and triglycerides.
Mécanisme D'action
Sudan IV works by binding to the lipid droplets in cells and tissues, causing them to become visible under a microscope. The dye is selective for lipids and triglycerides, allowing researchers to identify these structures in cells and tissues.
Effets Biochimiques Et Physiologiques
Sudan IV has no known biochemical or physiological effects in humans or animals. However, it is important to note that Sudan IV is a potentially hazardous chemical and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Sudan IV in lab experiments is its selectivity for lipids and triglycerides. This allows researchers to specifically identify these structures in cells and tissues. Additionally, Sudan IV is relatively inexpensive and easy to use.
One limitation of using Sudan IV is its potential toxicity. The dye can be harmful if ingested or inhaled, and it may cause skin irritation upon contact. Additionally, Sudan IV is not suitable for use in live cells or tissues, as it requires fixation and staining procedures that can alter the structure of the sample.
Orientations Futures
There are several future directions for research involving Sudan IV. One area of interest is the development of new staining methods that are less toxic and more suitable for use in live cells and tissues. Additionally, researchers may investigate the use of Sudan IV in the detection of other types of lipids and triglycerides, as well as its potential use in diagnosing diseases such as cancer. Overall, Sudan IV is a valuable tool for scientific research, and further investigation into its properties and applications is warranted.
Méthodes De Synthèse
The synthesis of Sudan IV involves the reaction of 2,4-dimethylphenylamine with diazotized 2,5-dimethylaniline. The resulting compound is a red dye that is soluble in organic solvents such as ethanol and acetone.
Applications De Recherche Scientifique
Sudan IV is commonly used in histology and microbiology to stain lipids and triglycerides. It is also used in food testing to detect the presence of vegetable oil in animal fat. Additionally, Sudan IV has been used in environmental studies to detect the presence of oil in water samples.
Propriétés
Numéro CAS |
136-21-0 |
|---|---|
Nom du produit |
Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl- |
Formule moléculaire |
C16H19N3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-10-5-6-15(12(3)7-10)18-19-16-9-11(2)14(17)8-13(16)4/h5-9H,17H2,1-4H3 |
Clé InChI |
HGBRQTVTZZIIAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2C)N)C)C |
Autres numéros CAS |
136-21-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



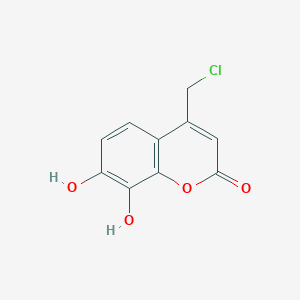
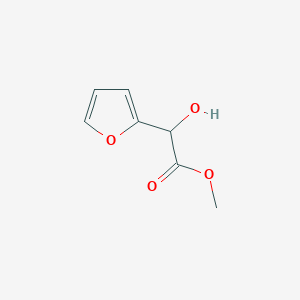
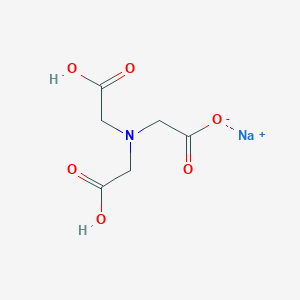
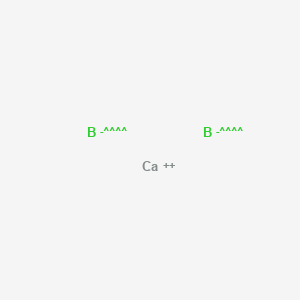
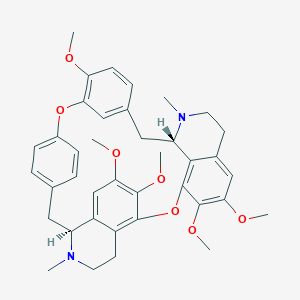
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-](/img/structure/B94975.png)
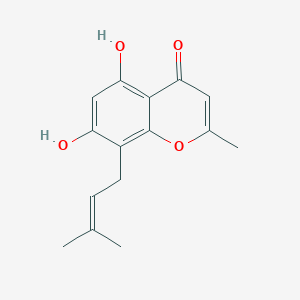
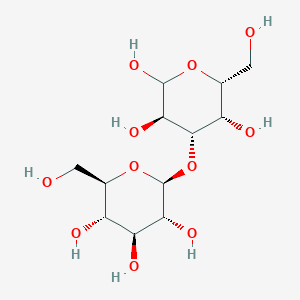
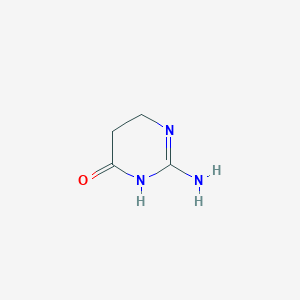
![[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B94983.png)
![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
